2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
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Description
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H29N5O2S and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.20419636 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds containing a piperidine moiety have been found to play a significant role in the pharmaceutical industry . Piperidine-containing compounds are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that compounds containing a piperidine moiety are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a wide range of biological activities .
Pharmacokinetics
It’s important to note that the bioavailability of similar compounds can be influenced by factors such as metabolism in vivo .
Result of Action
Compounds with similar structures have been found to have various pharmacological activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as air and moisture stability .
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2S/c1-17-7-12-22(18(2)15-17)32(30,31)28-21-10-8-20(9-11-21)26-24-25-19(3)16-23(27-24)29-13-5-4-6-14-29/h7-12,15-16,28H,4-6,13-14H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFHGRKLVHTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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